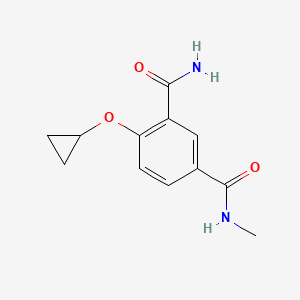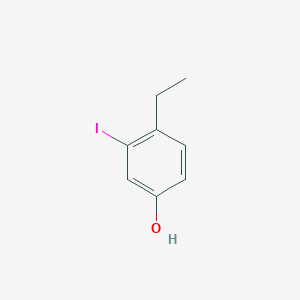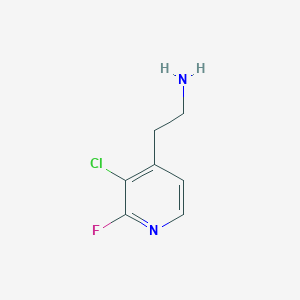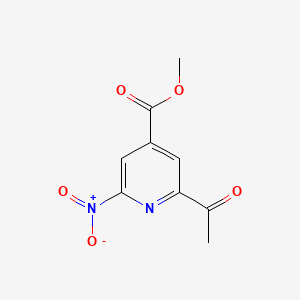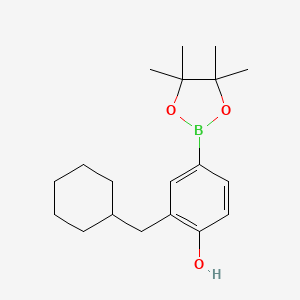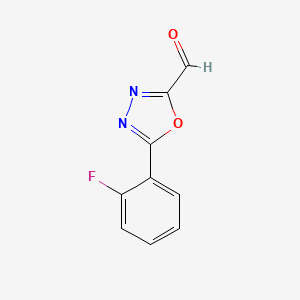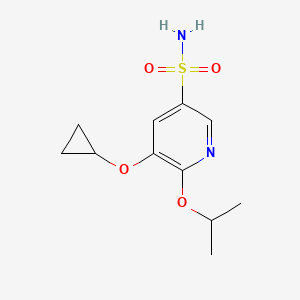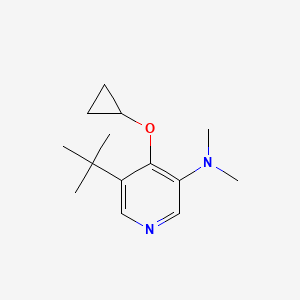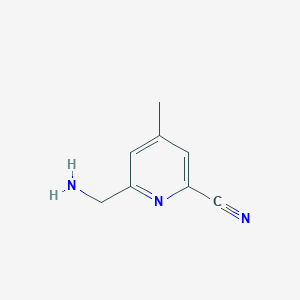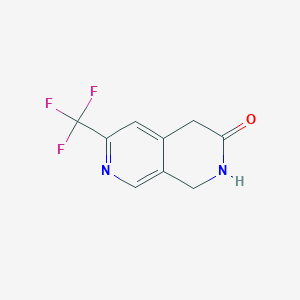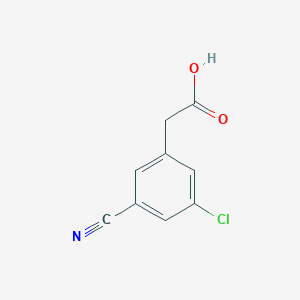
(3-Chloro-5-cyanophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-cyanophenyl)acetic acid is an organic compound characterized by the presence of a chloro group at the 3-position and a cyano group at the 5-position on a phenyl ring, with an acetic acid moiety attached
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of (3-Chloro-5-cyanophenyl)acetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: (3-Chloro-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
科学的研究の応用
(3-Chloro-5-cyanophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of new drugs and therapeutic agents.
Medicine: Research into its potential medicinal properties includes studies on its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3-Chloro-5-cyanophenyl)acetic acid exerts its effects involves interactions with molecular targets and pathways. The chloro and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
- (3-Chloro-4-cyanophenyl)acetic acid
- (3-Bromo-5-cyanophenyl)acetic acid
- (3-Chloro-5-nitrophenyl)acetic acid
Comparison: (3-Chloro-5-cyanophenyl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the phenyl ring. This unique arrangement can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
2-(3-chloro-5-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13) |
InChIキー |
FPYCTPKFHVJIHT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C#N)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


